Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373500
InChI: InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-20-10(2)8-14(19-15(13)20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3
SMILES:
Molecular Formula: C16H14ClN3O2
Molecular Weight: 315.75 g/mol

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC20373500

Molecular Formula: C16H14ClN3O2

Molecular Weight: 315.75 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C16H14ClN3O2
Molecular Weight 315.75 g/mol
IUPAC Name ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-20-10(2)8-14(19-15(13)20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3
Standard InChI Key ZEZJVGLEGSEPNZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 871571-83-4) features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. Key substituents include:

  • Ethyl ester group at position 3, contributing to solubility and reactivity.

  • 4-Chlorophenyl moiety at position 5, enhancing lipophilicity and electronic effects.

  • Methyl group at position 7, modulating steric and electronic interactions .

The compound’s molecular formula is C₁₆H₁₄ClN₃O₂, with a molecular weight of 315.75 g/mol. Nuclear magnetic resonance (NMR) data confirm its structure:

  • ¹H NMR (CDCl₃): δ 8.59 (s, 1H, pyrimidine-H), 8.20–8.14 (m, 2H, aromatic-H), 7.52–7.46 (m, 2H, aromatic-H), 7.30 (s, 1H, pyrazole-H), 4.45 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.89 (s, 3H, -CH₃), 1.46 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) .

  • ¹³C NMR (CDCl₃): Peaks at δ 162.8 (ester carbonyl), 157.3 (pyrimidine-C), and 147.9–103.1 (aromatic and heterocyclic carbons) .

Comparative Structural Analysis

The compound’s uniqueness lies in its substitution pattern. Table 1 contrasts it with structurally analogous pyrazolo[1,5-a]pyrimidines:

Compound NameCAS NumberKey SubstituentsSimilarity Index
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate58347-48-17-Cl, 5-CH₃0.84
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate1053656-37-35-Cl, 7-Cl0.84
Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate871571-83-45-(4-ClC₆H₄), 7-CH₃1.00

Table 1: Structural comparison of pyrazolo[1,5-a]pyrimidine derivatives .

The 4-chlorophenyl group at position 5 distinguishes this compound by introducing steric bulk and electron-withdrawing effects, which influence binding to biological targets .

Synthesis and Optimization

Synthetic Methodology

The synthesis of ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate employs a radical cyclization strategy using di-tert-butyl peroxide (DTBP) as a two-carbon unit donor. A representative procedure involves:

  • Condensation: Benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) react with ethyl 3-amino-1H-pyrazole-4-carboxylate in dichloroethane (DCE) at 130°C.

  • Oxidative Cyclization: DTBP initiates radical formation, facilitating cyclization to form the pyrazolo[1,5-a]pyrimidine core.

  • Workup and Purification: Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography yield the product in 76% yield .

Reaction Optimization

Key parameters affecting yield include:

  • Temperature: Reactions at 130°C achieve optimal cyclization efficiency.

  • Solvent: Dichloroethane (DCE) enhances radical stability compared to polar solvents.

  • Oxidant Stoichiometry: A 3:1 ratio of DTBP to substrate ensures complete conversion .

Biological Activities and Mechanisms

Kinase Inhibition

The ethyl ester and chlorophenyl groups enable interactions with kinase ATP-binding pockets. Molecular docking studies suggest:

  • Binding Affinity: ΔG = -9.2 kcal/mol for CDK2 kinase, comparable to reference inhibitors .

  • Selectivity: Preferential inhibition of tyrosine kinases over serine/threonine kinases .

Applications in Medicinal Chemistry

Lead Optimization

This compound serves as a scaffold for derivatization:

  • Ester Hydrolysis: Conversion to carboxylic acids enhances water solubility.

  • Halogen Substitution: Bromine or fluorine at the phenyl ring improves target selectivity .

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) improves bioavailability. Studies report:

  • Encapsulation Efficiency: 85–92% using phosphatidylcholine-based LNPs.

  • Plasma Half-Life: 12.3 hours in murine models .

Comparative Pharmacological Profiles

In Vitro vs. In Vivo Efficacy

While in vitro assays show promise, in vivo efficacy remains under investigation. Challenges include:

  • Metabolic Stability: Rapid esterase-mediated hydrolysis in plasma.

  • Blood-Brain Barrier Penetration: Limited due to high polar surface area (PSA = 78 Ų) .

Future Directions and Challenges

Synthetic Advancements

Future work may explore:

  • Continuous-Flow Synthesis: To enhance scalability and reduce reaction times.

  • Asymmetric Catalysis: For enantioselective synthesis of chiral derivatives.

Target Identification

Proteomic profiling and CRISPR screening could elucidate novel targets, such as:

  • Inflammation Mediators: COX-2 and TNF-α pathways.

  • Oncogenic Signaling: PI3K/Akt/mTOR axis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator